Sulfide, bis(triethoxysilylmethyl) is a chemical compound characterized by its unique structure and properties. It is classified as an organosilicon compound, specifically a silane derivative, which incorporates sulfur within its molecular framework. This compound is often explored for its potential applications in materials science, particularly in the development of silane-based coatings and adhesives.
The compound can be identified through various chemical databases such as PubChem, which provides detailed information on its molecular structure and properties. The specific identifier for Sulfide, bis(triethoxysilylmethyl) is CID 3045456, which allows researchers to access comprehensive data regarding its chemical characteristics and applications .
Sulfide, bis(triethoxysilylmethyl) falls under the category of organosilicon compounds. It is distinguished by the presence of two triethoxysilylmethyl groups attached to a sulfur atom. This classification is significant as it influences the compound's reactivity and interaction with other materials.
The synthesis of Sulfide, bis(triethoxysilylmethyl) typically involves the reaction of a suitable sulfur-containing precursor with triethoxysilane derivatives. The general method can be outlined as follows:
The synthesis can be performed using a two-step process where the first step involves the formation of an intermediate silane compound followed by the introduction of sulfur to form the final product. The reaction conditions such as temperature, pressure, and solvent choice can significantly affect the yield and purity of the compound.
Sulfide, bis(triethoxysilylmethyl) has a complex molecular structure characterized by:
The structural analysis can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
Sulfide, bis(triethoxysilylmethyl) can undergo various chemical reactions typical for organosilicon compounds. Key reactions include:
These reactions are essential for understanding how Sulfide, bis(triethoxysilylmethyl) can be utilized in various applications, particularly in creating durable materials through polymerization processes.
The mechanism of action for Sulfide, bis(triethoxysilylmethyl) primarily revolves around its ability to form covalent bonds with substrates. Upon hydrolysis, it generates reactive silanol groups that can bond with hydroxylated surfaces or other silanes.
This bonding mechanism enhances adhesion properties in coatings and sealants, making it valuable in construction and manufacturing industries.
Relevant data on these properties can be obtained from experimental studies and material safety data sheets (MSDS).
Sulfide, bis(triethoxysilylmethyl) finds several scientific uses including:
Research continues to explore its potential in nanotechnology and surface modification applications due to its unique chemical behavior and structural attributes.
The development of organosilicon disulfide synthesis has progressed from early stoichiometric methods to sophisticated catalytic approaches. Initial routes to compounds like bis[3-(triethoxysilyl)propyl]tetrasulfide (TEST) relied on nucleophilic substitution between chlorosilanes and inorganic polysulfides, often yielding mixtures with inconsistent sulfur chain lengths [1]. These methods faced challenges in controlling disulfide (S₂) versus tetrasulfide (S₄) linkages, critically affecting the compound's reactivity as a sulfur-transfer agent. The breakthrough came with transition metal catalysis, particularly copper-based systems, which enabled selective formation of specific sulfur chain lengths through oxidative coupling of mercaptosilane precursors. This evolution allowed precise tuning of sulfur-transfer capacity—a critical parameter for applications like oligonucleotide phosphorothioate synthesis where TEST's liquid nature solved solubility and mechanical deposition issues in solid-phase synthesis systems [1].
Table: Evolution of Key Organosilicon Disulfide Synthetic Methods
Time Period | Dominant Methodology | Representative Compound | Sulfur Chain Control |
---|---|---|---|
Pre-1990s | Stoichiometric reactions | Alkyltriethoxysilyl polysulfides | Low (mixed S₂-S₄) |
1990s-2000s | Metal-catalyzed coupling | Bis[3-(triethoxysilyl)propyl]tetrasulfide | Moderate (S₄ dominant) |
2010s-Present | Photoredox catalysis | Asymmetric functionalized derivatives | High (S₂ selective) |
Recent advances leverage chiral Lewis acid complexes to achieve enantioselective sulfur transfer to alkoxysilanes. Bismuth(III)-BINOL systems facilitate thiolation with >90% ee in mercaptosilane synthesis by coordinating both sulfenyl chloride and triethoxysilyl nucleophiles in a well-defined chiral pocket [6]. Photoredox catalysis has emerged as a powerful alternative: iridium-based photocatalysts (e.g., Ir(ppy)₃) enable radical-mediated S–S bond formation under visible light, suppressing unwanted disulfide scrambling. This method achieves near-quantitative yields of unsymmetrical disilanyldisulfides at ambient temperature—previously unattainable with thermal methods due to thermodynamic equilibration issues. The mechanism involves single-electron oxidation of thiolate anions to thiyl radicals, followed by controlled radical recombination [6].
Solvent polarity critically dictates nucleophile reactivity and sulfur chain conformation during silane functionalization. Apolar solvents (toluene, hexane) favor intramolecular cyclization of bis(triethoxysilyl) precursors, forming strained 8-membered rings with S–S bonds. Conversely, polar aprotic media (acetonitrile, DMF) promote linear polysulfide growth through enhanced anion solvation. Molecular dynamics simulations reveal that ethanol—common in sol-gel processing—induces ethoxy group lability through hydrogen-bonding interactions, accelerating both hydrolysis and undesired sulfur redistribution [4]. Optimal solvent systems use binary mixtures (e.g., THF:water 95:5) where water concentration controls hydrolysis rates without inducing phase separation. This balance enables >85% conversion to the tetrasulfide without gelation—a persistent challenge in concentrated solutions [1] [4].
Quaternary ammonium salts enable anion shuttling in biphasic silane-sulfur reactions. Tetrabutylammonium bromide (TBAB) at 5 mol% concentration increases tetrasulfide selectivity from 45% to 92% by facilitating S₄²⁻ transport from aqueous to organic phases [6] [7]. Crown ethers exhibit molecular recognition effects: 18-crown-6 selectively complexes potassium cations, releasing "naked" sulfide anions with enhanced nucleophilicity. Kinetic studies show pseudo-first-order dependence on catalyst concentration, with activation energies decreasing from 75 kJ/mol (uncatalyzed) to 52 kJ/mol (TBAB-catalyzed). Catalyst design principles have evolved toward task-specific ionic liquids containing triethoxysilyl moieties, which anchor the catalyst to growing oligomers and prevent catalyst leaching in continuous-flow systems [7].
Sulfenamides (R–N=S=O) serve as nitrogen-bound sulfur donors in reactions with mercaptosilanes. In situ FTIR and ²⁹Si NMR spectroscopy reveal a concerted mechanism: nucleophilic attack by sulfur on silicon occurs simultaneously with nitrogen-sulfur bond cleavage, bypassing unstable sulfenate intermediates [6]. Density functional theory calculations identify a 1,3-silyl migration transition state with energy barriers of ~90 kJ/mol—consistent with observed reaction temperatures of 80–100°C. This pathway generates disulfides and silylamines as byproducts, explaining nitrogen contamination in early synthetic batches. Recent advances use sterically hindered sulfenamides (e.g., 2,6-diisopropylphenyl) that suppress side reactions, achieving >95% conversion to bis(triethoxysilylmethyl) disulfide with <0.5% amine impurities [6].
Translating batch synthesis to continuous flow faces particle aggregation and residence time distribution issues. TEST synthesis requires precisely controlled segment times: <10 seconds for mixing, 45 seconds for reaction at 70°C, and immediate quenching to prevent polysulfide elongation. Microreactors with static mixers achieve this but suffer from silica deposition on walls during long runs [3] [7]. Innovative solutions include:
Table: Continuous-Flow Parameters for Organosilicon Disulfide Production
Reactor Type | Residence Time (min) | Temperature (°C) | Production Rate (g/h) | Particle Size (μm) |
---|---|---|---|---|
Micro-tubular | 0.8 | 70 | 15 | <1 (clogging issues) |
Oscillatory baffle | 4.2 | 65 | 85 | 5–20 (stable flow) |
Packed-bed | 7.5 | 75 | 120 | N/A (heterogeneous cat.) |
Despite advances, achieving crystal facet control in organosilica frameworks—as demonstrated for imine-linked COFs with >2000 m²/g surface areas—remains elusive for sulfur-rich silanes due to rapid condensation kinetics [3]. Future work requires advanced nucleation zoning strategies to reconcile crystal growth with continuous production demands.
Alphabetical Index of Compounds Mentioned in Text
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